1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

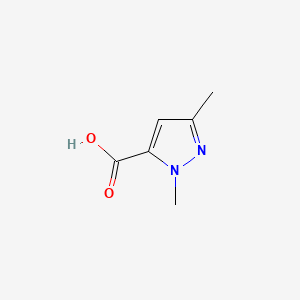

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-5(6(9)10)8(2)7-4/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWZFUBHOQWUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343142 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5744-56-9 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the spectroscopic data, experimental protocols for its characterization, and a plausible synthetic pathway.

Chemical Structure and Properties

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The systematic IUPAC name for this compound is 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Its molecular formula is C₆H₈N₂O₂, with a molecular weight of approximately 140.14 g/mol . The structural formula is characterized by methyl groups at positions 1 and 3 of the pyrazole ring and a carboxylic acid group at position 5.

Table 1: Physicochemical Properties of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid

| Property | Value | Reference |

| CAS Number | 5744-56-9 | [1] |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 208-213 °C |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 12-13 | Singlet | 1H | -COOH |

| ~ 6.8 | Singlet | 1H | C4-H (pyrazole ring) |

| ~ 3.9 | Singlet | 3H | N1-CH₃ |

| ~ 2.3 | Singlet | 3H | C3-CH₃ |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O (carboxylic acid) |

| ~ 150 | C3 (pyrazole ring) |

| ~ 140 | C5 (pyrazole ring) |

| ~ 110 | C4 (pyrazole ring) |

| ~ 37 | N1-CH₃ |

| ~ 13 | C3-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~ 1700 | Strong | C=O stretch (carboxylic acid) |

| ~ 1600, 1475 | Medium-Weak | C=C and C=N stretch (pyrazole ring) |

| ~ 1300-1000 | Strong | C-O stretch (carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, the molecular ion peak [M]⁺ should be observed at m/z 140. Key fragmentation patterns for pyrazole carboxylic acids often involve the loss of the carboxylic acid group (-COOH, 45 Da) or the hydroxyl radical (-OH, 17 Da).[2]

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 140 | [C₆H₈N₂O₂]⁺ (Molecular Ion) |

| 123 | [M - OH]⁺ |

| 95 | [M - COOH]⁺ |

Synthesis Workflow

A plausible and efficient synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid involves a two-step process starting from readily available reagents: the cyclization of a β-ketoester with a hydrazine derivative, followed by the hydrolysis of the resulting ester. A patent for the synthesis of the corresponding ethyl ester provides a strong basis for this proposed workflow.

Experimental Protocols

Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Intermediate)

This protocol is adapted from a similar synthesis of a related compound.

-

To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an equimolar amount of methylhydrazine dropwise at a controlled temperature (e.g., 0-5 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete cyclization.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Hydrolysis to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid (Final Product)

-

Dissolve the synthesized ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in an aqueous solution of a base (e.g., sodium hydroxide).

-

Heat the mixture to reflux for several hours to facilitate the hydrolysis of the ester.

-

Monitor the reaction by TLC until the starting material is no longer detectable.

-

After cooling the reaction mixture to room temperature, acidify it with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain pure 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.

Characterization Methods

-

NMR Spectroscopy: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

IR Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the expression of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. Pyrazole derivatives can interfere with this pathway at various points, leading to a reduction in the inflammatory response.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid

Introduction

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (CAS No: 5744-56-9) is a heterocyclic organic compound featuring a pyrazole ring substituted with two methyl groups and a carboxylic acid functional group.[1] This structure makes it a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical and agrochemical agents.[1] The pyrazole nucleus is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[2][3] This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for a scientific audience.

Core Chemical and Physical Properties

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is typically a white to off-white crystalline solid.[1] Its carboxylic acid group allows it to be soluble in polar solvents.[1] The compound is stable under recommended storage conditions of 2-8°C.[4]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1,3-dimethyl-1H-pyrazole-5-carboxylic acid | [5] |

| CAS Number | 5744-56-9 | [1][4][5] |

| Molecular Formula | C₆H₈N₂O₂ | [1][4][5] |

| Molecular Weight | 140.14 g/mol | [4] |

| Appearance | White to light yellow crystalline powder/solid | [1][4][6] |

| Melting Point | 208-213 °C | [4] |

| Boiling Point | 302.4 ± 22.0 °C (Predicted) | [4] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 3.11 ± 0.25 (Predicted) | [4] |

| Solubility | Soluble in polar solvents (water, alcohols); Slightly soluble in heated chloroform and methanol. | [1][4] |

| SMILES | Cc1cc(C(=O)O)n(C)n1 | [1] |

| InChI Key | QRWZFUBHOQWUGH-UHFFFAOYSA-N | [5] |

Synthesis and Experimental Protocols

The synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is commonly achieved through the hydrolysis of its corresponding methyl ester.

Experimental Protocol: Hydrolysis of Methyl Ester[4]

This protocol describes the saponification of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid methyl ester to yield the target carboxylic acid.

Materials:

-

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid methyl ester (5.14 kg)

-

20% aqueous sodium hydroxide solution (10 L)

-

Concentrated hydrochloric acid (4.2 L)

-

Water

Procedure:

-

Hydrolysis: The methyl ester is slowly added to a 20% aqueous sodium hydroxide solution at 0 °C.

-

Reaction: The mixture is stirred at room temperature for 18 hours to ensure complete hydrolysis.

-

Acidification: The reaction mixture is cooled back to 0 °C, and concentrated hydrochloric acid is added slowly over 7 hours to precipitate the product.

-

Precipitation & Isolation: A thick slurry forms, which is stirred for an additional 18 hours at room temperature.

-

Filtration: The reaction mixture is filtered, and the solid product is collected.

-

Washing: The solid is washed with water (500 mL).

-

Drying: The final product is dried in a vacuum oven at 70 °C and 26 mmHg for 18 hours.

Yield: 3.8 kg (81% yield) with an HPLC purity of >97%.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis via ester hydrolysis.

Chemical Reactivity and Applications

The chemical reactivity of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is dominated by its two main functional components: the carboxylic acid group and the aromatic pyrazole ring.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. Its acidity allows for salt formation and enables it to act as a proton donor.[1]

-

Pyrazole Ring: The heterocyclic ring is relatively stable due to its aromaticity. However, it can participate in various organic reactions and act as a bidentate ligand in coordination chemistry, forming complexes with metal ions.[1]

This dual functionality makes it a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Pyrazole derivatives are known to possess a wide range of biological activities and are core components of numerous drugs.[2][3][7]

Potential Reaction Sites

Caption: Reactivity map of the core functional groups.

Spectral Data

Characterization of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is typically performed using standard analytical techniques. While specific spectral data from primary literature is not detailed in the initial search, commercial suppliers confirm that the structure is validated using methods such as NMR, HPLC, and LC-MS.[6][8] Researchers should refer to supplier documentation for specific batch data, including Certificates of Analysis (COA).

Table 2: Expected Spectral Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two methyl groups (N-CH₃ and C-CH₃), a singlet for the proton on the pyrazole ring, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the two methyl carbons, the three pyrazole ring carbons, and the carboxyl carbon. |

| IR Spectroscopy | Characteristic broad O-H stretch from the carboxylic acid, C=O stretch, C=N and C=C stretches from the pyrazole ring, and C-H stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (140.14 g/mol ). |

Conclusion

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a foundational building block for chemical synthesis and drug discovery. Its well-defined physical properties, established synthesis protocols, and versatile reactivity make it a compound of significant interest. The presence of the pyrazole core, a privileged scaffold in medicinal chemistry, ensures its continued relevance in the development of novel therapeutics. This guide provides core technical information to support researchers and scientists in leveraging this compound for their advanced research and development endeavors.

References

- 1. CAS 5744-56-9: 1,3-dimethyl-1H-pyrazole-5-carboxylic acid [cymitquimica.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dimethylpyrazole-5-carboxylic acid | 5744-56-9 [chemicalbook.com]

- 5. 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | CAS 5744-56-9 [matrix-fine-chemicals.com]

- 6. 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid | 5744-56-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 5744-56-9|1,3-Dimethyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (CAS: 5744-56-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (CAS: 5744-56-9), a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document consolidates critical data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, discusses its reactivity and potential applications, and touches upon the biological significance of the broader pyrazole carboxylic acid class. All quantitative data is presented in tabular format for clarity, and key processes are visualized through diagrams generated using Graphviz (DOT language) to facilitate understanding for researchers and drug development professionals.

Chemical and Physical Properties

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is an organic compound featuring a pyrazole ring substituted with two methyl groups and a carboxylic acid group.[1] It typically appears as a white to light yellow crystalline solid.[1] The presence of the carboxylic acid group makes it soluble in polar solvents and imparts acidic properties.[1]

| Property | Value | Source(s) |

| CAS Number | 5744-56-9 | [1][2] |

| Molecular Formula | C₆H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 140.14 g/mol | [3] |

| Melting Point | 208-214 °C | [3][4] |

| Boiling Point | 302.4±22.0 °C at 760 mmHg | [3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Purity | >97% (HPLC), >98.0%(GC) | [5] |

| Storage Temperature | 2-8°C | [4] |

| SMILES | Cc1cc(C(=O)O)n(C)n1 | [1] |

| InChI Key | QRWZFUBHOQWUGH-UHFFFAOYSA-N | [2][3] |

Synthesis and Experimental Protocols

The synthesis of pyrazole carboxylic acid derivatives is a well-established area of organic chemistry, often involving the cyclocondensation of β-dicarbonyl compounds with hydrazine derivatives.[6][7] A specific protocol for the synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid involves the hydrolysis of its corresponding methyl ester.[5]

Experimental Protocol: Synthesis via Hydrolysis[9]

This protocol details the synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid from its methyl ester precursor.[5]

Materials:

-

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid methyl ester (5.14 kg)

-

20% aqueous sodium hydroxide solution (10 L)

-

Concentrated hydrochloric acid (4.2 L)

-

Water

Procedure:

-

Hydrolysis: The 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid methyl ester is slowly added to a 20% aqueous sodium hydroxide solution at 0 °C.[5]

-

The reaction mixture is then stirred at room temperature for 18 hours to ensure complete hydrolysis.[5]

-

Acidification: The mixture is cooled back to 0 °C.[5]

-

Concentrated hydrochloric acid is added slowly over a period of 7 hours to precipitate the carboxylic acid product.[5]

-

Isolation: A thick slurry forms, which is stirred for an additional 18 hours at room temperature.[5]

-

The solid product is collected by filtration and washed with water (500 mL).[5]

-

Drying: The final product is dried in a vacuum oven at 70 °C and 26 mmHg for 18 hours, yielding 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (3.8 kg, 81% yield).[5]

Reactivity and Applications

Due to its molecular structure, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a versatile intermediate in organic synthesis.[1] The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, making it a valuable building block for more complex molecules.[6][8][9]

Key Reactions:

-

Esterification: Reacts with various alcohols to form the corresponding esters.[6]

-

Amide Formation: Can be converted to its acid chloride and subsequently reacted with amines or anilides to produce a wide range of pyrazole-carboxamides.[8][9]

-

Decarboxylation: Under certain conditions, pyrazole carboxylic acids can undergo decarboxylation.[9]

These derivatives are of high interest in the pharmaceutical and agrochemical industries due to their potential biological activities.[1][10]

Biological Significance

Pyrazole carboxylic acid derivatives are recognized as significant scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[10] While specific studies on the biological activity of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid are not extensively detailed in the provided results, the pyrazole nucleus is a core component in many therapeutic agents.[11][12]

Derivatives of pyrazole carboxylic acids have been investigated for:

-

Anticancer Activity: Various substituted pyrazole amides and carbohydrazides have shown cytotoxic activity against human cancer cell lines, including liver, breast, and colon carcinomas.[11][12][13]

-

Antimicrobial and Antifungal Activity: Certain pyrazole carboxylic acid derivatives have demonstrated inhibitory effects against various bacterial and fungal pathogens, particularly Candida albicans.[10][14]

-

Anti-inflammatory Activity: The pyrazole core is found in several anti-inflammatory drugs, and newly synthesized derivatives continue to be explored for this purpose.[11]

The diverse biological activities highlight the importance of pyrazole carboxylic acids as building blocks in drug discovery and development.[10][15]

Spectral Data

While a dedicated spectral analysis library for this specific compound is not available from the search results, typical spectral characteristics can be inferred from related structures. For a nitro-derivative, a mass spectrum (GC-MS) has been recorded.[16] Theoretical studies on similar pyrazolone structures have been performed to predict IR and NMR spectra.[17] Researchers should confirm the structure of synthesized compounds using standard analytical techniques. Documentation including NMR, HPLC, and LC-MS may be available from suppliers.[18]

Safety Information

According to safety data, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is classified with the GHS07 pictogram, indicating it can be harmful.

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed).

-

Hazard Class: Acute Toxicity 4, Oral.

-

Storage Class: 11 (Combustible Solids).

Users should consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment.[19] The compound is intended for industrial and research use only.[19]

References

- 1. CAS 5744-56-9: 1,3-dimethyl-1H-pyrazole-5-carboxylic acid [cymitquimica.com]

- 2. 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | CAS 5744-56-9 [matrix-fine-chemicals.com]

- 3. 1,3-Dimethylpyrazole-5-carboxylic acid | CAS: 5744-56-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 1,3-Dimethylpyrazole-5-carboxylic acid, CasNo.5744-56-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. 1,3-Dimethylpyrazole-5-carboxylic acid | 5744-56-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scite.ai [scite.ai]

- 16. spectrabase.com [spectrabase.com]

- 17. jocpr.com [jocpr.com]

- 18. 5744-56-9|1,3-Dimethyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 19. Page loading... [wap.guidechem.com]

In-Depth Technical Guide: 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. The document details its physicochemical properties, experimental protocols for its synthesis, and its potential applications based on the known biological activities of related pyrazole structures.

Core Compound Properties

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is an organic compound featuring a pyrazole ring substituted with two methyl groups and a carboxylic acid group.[1] It is typically a white to off-white crystalline solid.[1] Due to the presence of the carboxylic acid moiety, it is soluble in polar solvents like water and alcohols and exhibits acidic properties.[1]

Physicochemical and Identification Data

The key quantitative data for 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 140.14 g/mol | [2] |

| Molecular Formula | C₆H₈N₂O₂ | [1][3] |

| CAS Number | 5744-56-9 | [3] |

| Melting Point | 208-213 °C | [2] |

| Appearance | White to Light yellow powder to crystal | [1] |

| Purity | >98.0% (GC) available commercially | [1] |

| InChI Key | QRWZFUBHOQWUGH-UHFFFAOYSA-N | [3] |

| SMILES | Cc1cc(C(=O)O)n(C)n1 | [1] |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

The synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid can be achieved through various synthetic routes. Below are detailed methodologies for key synthesis experiments.

Protocol 1: Synthesis from 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid methyl ester

This protocol outlines the hydrolysis of the corresponding methyl ester to yield the carboxylic acid.[2]

Materials:

-

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid methyl ester (5.14 kg)

-

20% aqueous sodium hydroxide solution (10 L)

-

Concentrated hydrochloric acid (4.2 L)

-

Water (500 mL)

Procedure:

-

Slowly add 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid methyl ester to 10 L of 20% aqueous sodium hydroxide solution at 0 °C.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Cool the mixture back down to 0 °C.

-

Slowly add concentrated hydrochloric acid over a period of 7 hours to neutralize the mixture and precipitate the product.

-

Stir the resulting thick slurry for 18 hours at room temperature.

-

Filter the reaction mixture and wash the solid product with 500 mL of water.

-

Dry the solid product in a vacuum oven at 70 °C and 26 mmHg for 18 hours to yield 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (3.8 kg, 81% yield).

Below is a workflow diagram illustrating this synthesis protocol.

Caption: Workflow for the synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.

Protocol 2: Synthesis of the Ethyl Ester Precursor

This protocol describes the synthesis of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, a key precursor. The process involves two main steps.[4]

Step 1: Intermediate Preparation

-

Add 40 kg of ethanol, 2.72 kg of sodium ethoxide, and 5.84 kg of diethyl oxalate into a 100L reaction kettle.

-

Cool the reaction liquid to 5-15 °C.

-

Slowly add 2.56 kg of acetone dropwise, maintaining the internal temperature at or below 15 °C.

-

After addition, maintain the temperature and allow the reaction to proceed for 24 hours.

-

Slowly add the reaction solution into 120 kg of ice water.

-

Adjust the pH of the system to 2-3 with acetic acid to yield the intermediate.

Step 2: Cyclization to form the Pyrazole Ring

-

Add 1 kg of DMF and 288 g of the intermediate from Step 1 into a 5L reaction bottle.

-

Cool the reaction liquid to 5-15 °C.

-

Slowly add 460 g of 40% methylhydrazine dropwise, keeping the internal temperature at or below 15 °C.

-

After addition, heat the mixture to 40-50 °C and maintain this temperature for a 6-hour reaction period.

-

Concentrate the reaction solution under reduced pressure at 70-90 °C to obtain the crude product, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

The following diagram illustrates the logical relationship in this two-step synthesis.

Caption: Logical workflow for the two-step synthesis of the ethyl ester precursor.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid are not extensively documented, the pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, exhibiting a wide spectrum of biological activities.[5] Derivatives of pyrazole are investigated for their anti-inflammatory, anticancer, and antimicrobial properties.[5]

For instance, novel amide derivatives of a similar compound, 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, have shown cytotoxic activity against human liver, breast, and colon carcinoma cell lines.[5] Other research has focused on synthesizing novel pyrazole-1-carbothiohydrazide derivatives and evaluating their anti-tumor activities against liver and lung carcinoma cell lines, with some compounds showing potent IC50 values.[6]

The potential for 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid to serve as a building block for more complex, biologically active molecules is significant. Its structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of new therapeutic agents.[1] The general mechanism of action for many pyrazole-based anti-cancer agents involves the inhibition of specific kinases or other enzymes crucial for cancer cell proliferation and survival. A hypothetical relationship for its use in drug development is outlined below.

Caption: Hypothetical pathway from the core compound to a drug candidate.

Conclusion

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a valuable compound for researchers in organic synthesis and drug discovery. Its well-defined physicochemical properties and established synthesis routes make it an accessible starting material. While its direct biological activity is an area for further exploration, its utility as a scaffold for generating libraries of potentially bioactive molecules is clear, capitalizing on the proven therapeutic potential of the pyrazole core structure. The provided protocols and data serve as a foundational resource for professionals engaged in the development of novel pharmaceuticals and agrochemicals.

References

- 1. CAS 5744-56-9: 1,3-dimethyl-1H-pyrazole-5-carboxylic acid [cymitquimica.com]

- 2. 1,3-Dimethylpyrazole-5-carboxylic acid | 5744-56-9 [chemicalbook.com]

- 3. 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | CAS 5744-56-9 [matrix-fine-chemicals.com]

- 4. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid: Physicochemical Properties and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a common scaffold in a variety of biologically active molecules. This technical guide provides a detailed overview of the solubility characteristics of this compound, outlines robust experimental protocols for its determination, and explores its relevance in biological signaling pathways. A comprehensive understanding of these properties is crucial for the rational design and development of novel therapeutics.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5744-56-9 | |

| Molecular Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol | |

| Melting Point | 208-213 °C | [1] |

| Appearance | White to off-white solid | |

| Qualitative Solubility | Slightly soluble in chloroform (heated) and methanol. |

Quantitative Solubility Data

Precise quantitative solubility data is essential for formulation development, bioavailability studies, and in vitro assay design. The following tables present a template for how such data should be structured once determined experimentally.

Table 1: Solubility of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid in Various Solvents at 25 °C (Hypothetical Data)

| Solvent | Dielectric Constant (ε) at 20 °C | Solubility (g/L) | Solubility (mol/L) |

| Water | 80.1 | Data not available | Data not available |

| Methanol | 32.7 | Data not available | Data not available |

| Ethanol | 24.6 | Data not available | Data not available |

| Acetone | 20.7 | Data not available | Data not available |

| Chloroform | 4.8 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | Data not available |

Table 2: Temperature Dependence of Solubility in Aqueous Buffer (pH 7.4) (Hypothetical Data)

| Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| 4 | Data not available | Data not available |

| 25 (Room Temperature) | Data not available | Data not available |

| 37 (Physiological Temperature) | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following section details a comprehensive experimental workflow for the accurate determination of the aqueous and organic solvent solubility of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.

Equilibrium Solubility Determination: Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid in a given solvent at a specific temperature.

Materials:

-

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (purity >98%)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetone, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid to a series of vials, each containing a known volume of the desired solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method (UV-Vis spectrophotometry or HPLC).

Analytical Quantification

2.2.1. UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore that absorbs light in the UV-Vis spectrum.

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound in the chosen solvent and scan its absorbance from 200 to 400 nm to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted filtrate from the shake-flask experiment and determine its concentration using the calibration curve.

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound.

Procedure:

-

Method Development: Develop a suitable HPLC method, including the choice of column (e.g., C18), mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to generate a calibration curve based on peak area.

-

Sample Analysis: Inject the diluted filtrate from the shake-flask experiment and determine the concentration from the calibration curve.

Biological Relevance and Signaling Pathways

While specific signaling pathways directly modulated by 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid are not extensively documented, pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. A common target for anti-inflammatory pyrazole-containing drugs is the phosphodiesterase 4 (PDE4) enzyme.

Inhibition of the PDE4 Signaling Pathway

The diagram below illustrates the general mechanism of action for a PDE4 inhibitor.

Caption: PDE4 Inhibition Pathway.

The workflow for determining the solubility of a chemical compound is a critical process in early-stage drug development.

Caption: Experimental Workflow for Solubility.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid. While specific quantitative data remains to be experimentally determined, the outlined protocols offer a robust methodology for obtaining this critical information. Furthermore, the exploration of the potential role of pyrazole derivatives in inhibiting the PDE4 signaling pathway highlights the therapeutic promise of this class of compounds. The presented information serves as a valuable resource for researchers engaged in the development of novel pharmaceuticals based on the pyrazole scaffold.

References

In-Depth Technical Guide to the Spectral Data of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

Spectral Data Summary

The following tables summarize the key spectral data obtained for 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.75 | Broad Singlet | 1H | COOH |

| 6.61 | Singlet | 1H | CH (pyrazole ring) |

| 4.11 | Singlet | 3H | N-CH₃ |

| 2.26 | Singlet | 3H | C-CH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=O (carboxylic acid) |

| Data not available | C5 (pyrazole ring) |

| Data not available | C3 (pyrazole ring) |

| Data not available | C4 (pyrazole ring) |

| Data not available | N-CH₃ |

| Data not available | C-CH₃ |

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1475 | Medium | C=C and C=N stretching (Pyrazole ring) |

| ~1375 | Medium | C-H bend (CH₃) |

| ~1300-1000 | Strong | C-O stretch (Carboxylic Acid) |

| ~900-690 | Strong | C-H out-of-plane bend (Aromatic ring) |

Note: The listed IR absorption peaks are characteristic ranges for the functional groups present in the molecule. Precise, experimentally determined peak lists are not consistently reported in the available literature.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 140 | [M+H]⁺ |

Ionization Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.

Methodology:

-

Sample Preparation: A sample of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.

-

Instrumentation: ¹H NMR spectra were recorded on a 400 MHz spectrometer.

-

Data Acquisition: Standard pulse sequences were used to acquire the proton NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample was prepared as a solid, likely using a KBr pellet or as a thin film.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer was used to record the spectrum.

-

Data Acquisition: The spectrum was scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound.

Methodology:

-

Sample Preparation: The sample was dissolved in a suitable solvent and introduced into the mass spectrometer via a liquid chromatography system.

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system was utilized.

-

Data Acquisition: The mass spectrum was acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.

Caption: General workflow for the spectral analysis of an organic compound.

An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic compound with applications in pharmaceutical and agrochemical research.[1] The synthesis is presented as a multi-step process, commencing with the formation of an ethyl pyrazole carboxylate precursor followed by its hydrolysis to the target carboxylic acid.

Synthetic Strategy Overview

The most prevalent and well-documented approach to synthesizing 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid involves a two-stage process. The initial stage focuses on the construction of the pyrazole ring system to yield an ester, specifically ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This is typically followed by the hydrolysis of the ester group to the desired carboxylic acid. This strategy offers flexibility and is amenable to scale-up.

A logical workflow for this synthesis is depicted below:

Figure 1: General workflow for the synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.

Stage 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This stage involves a two-step process to construct the substituted pyrazole ring with an ethyl ester at the 5-position.

Step 1: Formation of the Intermediate

The synthesis begins with the condensation of diethyl oxalate and acetone in the presence of sodium ethoxide in an ethanol solvent.

Reaction Scheme: Ethanol + Sodium Ethoxide + Diethyl Oxalate + Acetone → Intermediate

Step 2: Cyclization to Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

The intermediate from the first step is then reacted with methylhydrazine in dimethylformamide (DMF) to form the pyrazole ring.

Reaction Scheme: Intermediate + Methylhydrazine → Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

The overall reaction pathway for the synthesis of the ester is visualized below:

Figure 2: Reaction pathway for the synthesis of the ethyl ester intermediate.

Experimental Protocol: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate[2]

Step 1: Intermediate Formation

-

To a 100L reaction kettle, sequentially add 40 kg of ethanol, 2.72 kg of sodium ethoxide, and 5.84 kg of diethyl oxalate.

-

Cool the reaction mixture to between 5-15 °C.

-

Slowly add 2.56 kg of acetone dropwise, ensuring the internal temperature is maintained at or below 15 °C.

-

After the addition is complete, maintain the reaction mixture with stirring for 24 hours.

-

Post-reaction, adjust the pH to 2-3 with acetic acid.

-

Perform an extraction with dichloromethane.

-

The resulting organic phase contains the intermediate for the next step.

Step 2: Cyclization

-

To a 100L reaction kettle, add 20 kg of DMF and 5.86 kg of the intermediate from the previous step.

-

Cool the reaction liquid to 5-15 °C.

-

Slowly add 9.2 kg of 40% methylhydrazine dropwise, maintaining the internal temperature at or below 15 °C.

-

Once the addition is complete, heat the mixture to 40-50 °C and maintain this temperature for 8 hours.

-

Concentrate the reaction solution under reduced pressure at 70-90 °C to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Quantitative Data: Ester Synthesis[2]

| Parameter | Value |

| Reactants (Step 1) | |

| Ethanol | 40 kg |

| Sodium Ethoxide | 2.72 kg |

| Diethyl Oxalate | 5.84 kg |

| Acetone | 2.56 kg |

| Reactants (Step 2) | |

| Intermediate | 5.86 kg |

| DMF | 20 kg |

| 40% Methylhydrazine | 9.2 kg |

| Reaction Conditions | |

| Step 1 Temperature | 5-15 °C |

| Step 1 Duration | 24 h |

| Step 2 Temperature | 40-50 °C |

| Step 2 Duration | 8 h |

| Product | |

| Yield | 88.1% |

| Purity (Gas Phase) | 98% |

Stage 2: Hydrolysis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard procedure often carried out under basic conditions followed by acidification.[2]

Experimental Protocol: Hydrolysis[3]

-

Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is completely consumed (typically 4-12 hours).

-

Upon completion, cool the reaction mixture in an ice bath.

-

Carefully acidify the mixture to a pH of 2-3 by the slow addition of 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

-

Stir the mixture in the ice bath for an additional 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with cold water to remove any inorganic salts.

-

Dry the product under high vacuum to yield the pure 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.

The workflow for the hydrolysis step is as follows:

Figure 3: Detailed workflow for the hydrolysis of the ethyl ester.

Quantitative Data: Hydrolysis[3]

| Parameter | Molar Equivalents |

| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 1.0 eq |

| LiOH or NaOH | 1.5 - 3.0 eq |

| 1M HCl | To pH 2-3 |

| Reaction Conditions | |

| Solvent | THF/Water |

| Temperature | Room Temperature |

| Duration | 4 - 12 hours |

Conclusion

This guide outlines a robust and detailed synthetic pathway for 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid. The described method, involving the initial synthesis of an ethyl ester intermediate followed by hydrolysis, is supported by specific experimental protocols and quantitative data, providing a solid foundation for researchers in the field. The provided visualizations of the workflows and reaction pathways offer a clear and concise summary of the entire process. As with all chemical syntheses, appropriate safety precautions should be taken, and all steps should be performed by qualified personnel in a suitable laboratory setting.

References

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with the chemical formula C₆H₈N₂O₂.[1] It belongs to the class of pyrazole carboxylic acids, which are significant structural motifs in the fields of medicinal chemistry and agrochemicals. The pyrazole ring is a well-established pharmacophore, and the presence of a carboxylic acid group provides a versatile handle for synthetic modifications, making this compound a valuable building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive review of the synthesis, properties, and known applications of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, with a focus on experimental details and quantitative data.

Chemical and Physical Properties

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is typically a white solid.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | |

| CAS Number | 5744-56-9 | [1] |

| Melting Point | 172.6–172.9°C | [2] |

| Appearance | White solid | [2] |

Synthesis and Experimental Protocols

The synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is typically achieved through a multi-step process, starting from readily available reagents. The general synthetic workflow involves the formation of the pyrazole ring system, followed by the introduction or modification of the carboxylic acid functionality.

Caption: Synthetic workflow for 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

A detailed experimental protocol for the synthesis of the ethyl ester precursor is described in a patent by Hu et al. and involves a two-step process.

Step 1: Synthesis of Ethyl 2,4-dioxovalerate

-

To a solution of sodium ethoxide (30.0 g, 0.45 mol) in 300 mL of anhydrous ethanol, a mixture of diethyl oxalate (46.7 g, 0.32 mol) and acetone (14.7 g, 0.3 mol) is slowly added over 3 hours while maintaining the temperature at -5°C.

-

After the addition is complete, the reaction mixture is poured into ice water.

-

The pH of the solution is adjusted to 4 with 1 M hydrochloric acid.

-

The aqueous phase is extracted with ethyl acetate.

-

The organic extract is washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 2,4-dioxovalerate as a yellow liquid.

Step 2: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

-

Ethyl 2,4-dioxovalerate (46.5 g, impure) is dissolved in 300 mL of anhydrous ethanol, and the solution is cooled to below -5°C.

-

A solution of methylhydrazine is added dropwise with stirring.

-

The reaction mixture is then heated to 80°C and stirred for 4 hours.

-

After cooling, the solvent is removed under reduced pressure to yield the crude ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Experimental Protocol: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid

The hydrolysis of the ethyl ester to the final carboxylic acid is a standard procedure. A representative protocol is adapted from the synthesis of similar pyrazole carboxylic acids.

-

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is dissolved in a suitable solvent such as ethanol.

-

An aqueous solution of a base, typically sodium hydroxide or potassium hydroxide (2-3 equivalents), is added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.

-

The aqueous residue is diluted with water and acidified with a mineral acid, such as hydrochloric acid, to a pH of 2-3.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid as a white solid.

Spectroscopic Data

The structural confirmation of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is based on various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (DMSO-d₆) | δ 2.26 (s, 3H, CH₃), 4.11 (s, 3H, CH₃), 6.61 (s, 1H, pyrazole-H), 12.75 (bs, 1H, COOH).[2] |

| LC-MS | m/z 140 [M+H]⁺.[2] |

Applications in Drug Discovery and Agrochemicals

While direct biological activity data for 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is limited in publicly available literature, its primary role is as a key intermediate in the synthesis of bioactive molecules.

Agrochemicals

A significant application of this compound is in the synthesis of novel insecticides. For instance, it is a precursor for a series of 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings.[2]

Caption: Use as an intermediate in insecticide synthesis.

Derivatives synthesized from 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid have shown promising insecticidal activity against Aphis fabae (black bean aphid).[2] Although the parent carboxylic acid is not the active ingredient, its structural integrity is crucial for the biological activity of the final products.

The broader class of pyrazole carboxylic acids has been extensively investigated for various biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties. This suggests that derivatives of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid could be explored for a wide range of therapeutic applications.

Conclusion

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a valuable and versatile building block in synthetic organic chemistry. Its well-defined synthesis from common starting materials and the presence of a reactive carboxylic acid handle make it an attractive intermediate for the development of new agrochemicals and potentially for pharmaceuticals. While the direct biological profile of this specific molecule is not extensively documented, its role as a precursor to potent insecticides highlights its importance in applied chemical research. Further investigation into the biological activities of novel derivatives of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid could lead to the discovery of new lead compounds in drug discovery and crop protection.

References

The Discovery and Development of Pyrazole Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of numerous successful therapeutic agents.[2] Among these, pyrazole carboxylic acids represent a particularly versatile class of compounds, serving as both bioactive molecules and key intermediates in the synthesis of more complex drugs. This technical guide provides an in-depth overview of the discovery, synthesis, and biological significance of pyrazole carboxylic acids, tailored for professionals in the field of drug development.

Historical Perspective: The Knorr Pyrazole Synthesis

The foundation of pyrazole chemistry was laid in 1883 by German chemist Ludwig Knorr.[3] His seminal work detailed the reaction of 1,3-dicarbonyl compounds with hydrazines, a process now famously known as the Knorr pyrazole synthesis.[3][4] This condensation reaction, often catalyzed by acid, proceeds through a hydrazone intermediate followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[5] The high reactivity of hydrazine and the stability of the resulting aromatic product contribute to the typically high yields of this reaction.[3] A notable variation of this synthesis involves the use of β-ketoesters, which react with hydrazines to form pyrazolones.[3]

Core Synthetic Methodologies

The synthesis of pyrazole carboxylic acids can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis and its Variations

The Knorr synthesis remains a widely utilized method for preparing pyrazole cores. The reaction of a β-ketoester with hydrazine hydrate in the presence of an acid catalyst is a common approach to generate pyrazolone structures, which can be further modified.[5]

Paal-Knorr Synthesis

A related classical method is the Paal-Knorr synthesis, which also involves the reaction of a 1,4-dicarbonyl compound with a hydrazine to form a substituted pyrazole.

Other Synthetic Approaches

Modern organic synthesis has expanded the toolbox for accessing pyrazole carboxylic acids. These methods include:

-

1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring.[6]

-

Condensation of Hydrazones with Dicarbonyl Compounds: This approach offers a versatile route to various substituted pyrazoles.[6]

-

Multicomponent Reactions: One-pot syntheses involving the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative provide an efficient pathway to highly substituted pyrazoles.

Key Experimental Protocols

Protocol 1: Knorr Synthesis of a Pyrazolone from a β-Ketoester[3]

This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[3]

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[3]

-

Heat the mixture with stirring on a hot plate at approximately 100°C for 1 hour.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[3]

-

Once the reaction is complete (indicated by the consumption of the starting ketoester), add 10 mL of water to the hot, stirring reaction mixture.[3]

-

Turn off the heat and allow the mixture to cool slowly to room temperature with continuous stirring for 30 minutes to facilitate precipitation of the product.[3]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[3]

-

Rinse the collected product with a small amount of water and allow it to air dry.[3]

-

The final product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid[7]

This protocol outlines the synthesis of a dicarboxylic acid derivative starting from the corresponding ester.

Materials:

-

Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate

-

Sodium hydroxide

-

Ethanol

-

Water

-

Dilute hydrochloric acid

Procedure:

-

Dissolve dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (1 mmol) and sodium hydroxide (2 mmol) in a mixture of water and ethanol (80:20 v/v, 50 ml).[7]

-

Heat the mixture under reflux for 2 hours.[7]

-

Cool the reaction mixture to room temperature.[7]

-

Acidify the solution to pH 2 using dilute aqueous hydrochloric acid.[7]

-

Collect the resulting solid precipitate by filtration.[7]

-

Wash the solid with water and recrystallize from ethanol to yield the pure dicarboxylic acid.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for various pyrazole carboxylic acid derivatives, including synthetic yields and biological activities.

| Compound | Synthetic Method | Yield (%) | Reference |

| 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid | Hydrolysis of diester | 71 | [7] |

| Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate | Esterification | 93 | [7] |

| 1,3,5-Trisubstituted Pyrazoles | Iron-catalyzed reaction of diarylhydrazones and vicinal diols | Good | [8] |

| Pyrazole-5-carboxylates | 1,3-dipolar cycloaddition | 77-90 | [6] |

| 5-Substituted Pyrazoles | Condensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines | 57-86 | [6] |

| 3,4-Diarylpyrazoles | Suzuki coupling followed by hydrazine hydrate treatment | 48-95 | [6] |

| Compound/Derivative Class | Target/Organism | Activity (IC50/MIC) | Reference |

| Celecoxib | COX-2 | 40 nM | [9] |

| Rofecoxib | COX-2 | 18 nM | [3] |

| Valdecoxib | COX-2 | 5 nM | [3] |

| Pyrazole-containing derivatives | WM 266.4 and MCF-7 cancer cell lines | 0.12 µM and 0.16 µM | [10] |

| Pyrazole-containing derivatives | MCF-7, A549, and HeLa cancer cell lines | 0.83–1.81 µM | [10] |

| 3,5-diarylpyrazoles | COX-2 | 0.01 µM | [11] |

| Pyrazole-thiazole hybrid | COX-2/5-LOX | 0.03 µM/0.12 µM | [11] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Staphylococcus aureus | 1–8 μg/ml | [2] |

| Pyrazole-fused diterpenoid | Staphylococcus aureus | 0.71 μg/ml | [2] |

| Triazine-fused pyrazole derivatives | Staphylococcus epidermidis | 0.97 μg/ml | [2] |

| Triazine-fused pyrazole derivatives | Enterobacter cloacae | 0.48 μg/ml | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Celecoxib (COX-2 Inhibition)

Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[9] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11] By selectively inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins.[11]

Caption: Signaling pathway of Celecoxib's inhibitory action on the COX-2 enzyme.

Signaling Pathway of Mavacamten (Cardiac Myosin Inhibition)

Mavacamten is a first-in-class cardiac myosin inhibitor. It modulates the number of myosin heads that can enter the power-generating state, thereby reducing the probability of cross-bridge formation and decreasing excessive myocardial contractility.

Caption: Mechanism of Mavacamten as a cardiac myosin inhibitor.

Generalized Experimental Workflow for Pyrazole Carboxylic Acid Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a pyrazole carboxylic acid derivative.

Caption: A generalized workflow for the synthesis and characterization of pyrazole carboxylic acids.

Pyrazole Carboxylic Acids in Clinical Development

The therapeutic potential of pyrazole carboxylic acids and their derivatives is underscored by the number of compounds that have entered clinical trials for various indications.

| Drug/Compound | Therapeutic Area | Mechanism of Action | Highest Phase of Development | Reference |

| Celecoxib | Inflammation, Pain | Selective COX-2 inhibitor | Approved | [2] |

| Mavacamten | Obstructive Hypertrophic Cardiomyopathy | Cardiac myosin inhibitor | Approved | [7] |

| Ruxolitinib | Myelofibrosis | Janus kinase (JAK) inhibitor | Approved | [12] |

| Crizotinib | Non-small cell lung cancer | ALK and ROS1 inhibitor | Approved | [12] |

| Ibrutinib | Mantle cell lymphoma | Bruton's tyrosine kinase (BTK) inhibitor | Approved | [12] |

| Asciminib | Chronic myelogenous leukemia | ABL/BCR-ABL1 inhibitor | Approved | [12] |

| Vericiguat | Heart failure | Soluble guanylate cyclase stimulator | Approved | [12] |

Conclusion

The discovery of pyrazole carboxylic acids has paved the way for the development of a multitude of clinically significant drugs. The versatility of the pyrazole scaffold, combined with the synthetic accessibility provided by methods like the Knorr synthesis, ensures its continued importance in drug discovery. This technical guide has provided a comprehensive overview of the core aspects of pyrazole carboxylic acid chemistry and biology, offering a valuable resource for researchers dedicated to the advancement of novel therapeutics. The ongoing exploration of new synthetic routes and the elucidation of novel biological targets for pyrazole derivatives promise a future rich with innovative medicines.

References

- 1. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds [yyhx.ciac.jl.cn]

- 10. researchgate.net [researchgate.net]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development.[1] The synthesis is a two-step process involving the formation of an ethyl ester intermediate followed by hydrolysis to the final carboxylic acid.

Overview of the Synthetic Strategy

The primary and most common approach for synthesizing 1,3-dimethyl-1H-pyrazole-5-carboxylic acid involves the initial construction of the pyrazole ring with an ester group at the C5 position. This is followed by the hydrolysis of the ester to the desired carboxylic acid.[2] This method is advantageous as it allows for the late-stage diversification of the amide group if desired.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the intermediate, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, as described in the detailed protocol.

| Parameter | Value | Reference |

| Yield | 88.1% | [3] |

| Purity (Gas Chromatography) | 98% | [3] |

Experimental Protocols

This section details the two-part experimental procedure for the synthesis of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

Part 1: Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate

This protocol is adapted from a patented synthesis method.[3]

Materials:

-

Ethanol

-

Sodium ethoxide

-

Diethyl oxalate

-

Acetone

-

Ice water

-

Acetic acid

-

Dimethylformamide (DMF)

-

40% Methylhydrazine solution

Procedure:

-

Preparation of the Intermediate:

-

In a suitable reaction vessel, mix ethanol, sodium ethoxide, and diethyl oxalate.

-

Cool the reaction mixture to below 15°C.

-

Slowly add acetone dropwise to the solution while maintaining the temperature below 15°C.

-

Allow the reaction to proceed for 24 hours at this temperature.[3]

-

After 24 hours, slowly add the reaction mixture to ice water.

-

Adjust the pH of the solution to 2-3 using acetic acid.[3]

-

-

Cyclization Reaction:

-

In a separate reaction vessel, add DMF and the intermediate prepared in the previous step.

-

Cool the mixture to 5-15°C.

-

Slowly add a 40% methylhydrazine solution dropwise, ensuring the temperature remains below 15°C.[3]

-

After the addition is complete, heat the reaction mixture to 40-50°C and maintain this temperature for 6 hours.[3]

-

-

Purification:

-

Concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.[3]

-

Part 2: Hydrolysis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate

This is a general protocol for the hydrolysis of the pyrazole ester to the carboxylic acid.[2]

Materials:

-

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (from Part 1)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid (HCl)

Procedure:

-

Saponification:

-

Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

-

Add LiOH or NaOH (1.5 - 3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting material has been consumed (typically 4-12 hours).[2]

-

-

Acidification and Isolation:

-

Cool the reaction mixture in an ice bath.

-

Slowly add 1M HCl to acidify the mixture to a pH of 2-3. A precipitate of the carboxylic acid should form.[2]

-

Continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water to remove any inorganic salts.[2]

-

Dry the product under high vacuum to obtain the pure 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

-

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

References

One-Pot Synthesis of Pyrazole Derivatives: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazole derivatives, a critical scaffold in medicinal chemistry, has been significantly advanced through the development of one-pot multicomponent reactions (MCRs). These reactions offer an efficient, atom-economical, and environmentally friendly approach to creating complex molecular architectures from simple starting materials in a single synthetic operation. This document provides detailed application notes and protocols for the one-pot synthesis of various pyrazole derivatives, catering to the needs of researchers in academia and the pharmaceutical industry.

Application Notes

One-pot syntheses of pyrazoles typically involve the condensation of at least three components, often including a hydrazine derivative, a 1,3-dicarbonyl compound or its equivalent, and an aldehyde or ketone. The versatility of this approach allows for the generation of a diverse library of pyrazole-containing molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Key advantages of employing one-pot MCRs for pyrazole synthesis include:

-

Efficiency: Multiple chemical transformations occur in a single reaction vessel, reducing the number of synthetic steps, purification stages, and overall reaction time.[3]

-

Atom Economy: MCRs are designed to incorporate the majority of the atoms from the starting materials into the final product, minimizing waste.

-

Diversity: The use of readily available and diverse starting materials enables the straightforward synthesis of a wide array of substituted pyrazoles.[4]

-

Green Chemistry: These methods often utilize milder reaction conditions, sometimes even proceeding in aqueous media or under solvent-free conditions, aligning with the principles of green chemistry.[5][6]

Recent advancements have introduced various catalytic systems, including organocatalysts (e.g., piperidine, triethanolamine), metal catalysts, and the use of microwave or ultrasound irradiation to enhance reaction rates and yields.[1][6][7]

Experimental Protocols

This section details protocols for prominent one-pot pyrazole syntheses.

Protocol 1: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol describes a piperidine-catalyzed four-component reaction in an aqueous medium for the synthesis of pyrano[2,3-c]pyrazole derivatives.[1]

Experimental Workflow:

Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Hydrazine hydrate (1 mmol)

-

Piperidine (5 mol%)

-

Water

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in an aqueous medium.

-

Add piperidine (5 mol%) to the mixture.

-

Stir the reaction mixture vigorously at room temperature for 20 minutes.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solid product precipitates out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid with cold ethanol to remove impurities.

-